![molecular formula C9H11NO2S B1469271 1-(Thiophen-2-ylmethyl)azetidine-3-carboxylic acid CAS No. 1340207-57-9](/img/structure/B1469271.png)
1-(Thiophen-2-ylmethyl)azetidine-3-carboxylic acid
Overview
Description
Synthesis Analysis
Azetidines, like the one , have been prepared by various methods such as cyclization, nucleophilic substitution, cycloaddition, ring expansion and rearrangement, ring-contraction, and reduction of β-lactams . A specific method for synthesizing 3-substituted azetidine-2-carboxylic acids and 2-substituted azetidine-3-carboxylic acids via 1,3-amino alcohols with excellent stereoselectivities was reported by Enders and Gries .Molecular Structure Analysis
The molecular formula of “1-(Thiophen-2-ylmethyl)azetidine-3-carboxylic acid” is C4H7NO2 . It is a heterocyclic compound with a four-membered ring structure, which includes a nitrogen atom .Chemical Reactions Analysis
Azetidines are known for their unique reactivity, which is driven by a considerable ring strain . They have been used in various types of reactions, including [2+2] cycloaddition reactions for azetidine synthesis, applications of metalated azetidines, practical C(sp3)–H functionalization, facile opening with carbon nucleophiles, and application of azetidines in polymer synthesis .Scientific Research Applications
Biologically Active Compounds
Thiophene-based analogs, such as “1-(Thiophen-2-ylmethyl)azetidine-3-carboxylic acid”, have been of interest to a growing number of scientists as potential classes of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .
Medicinal Chemistry
Compounds with the thiophene ring system exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties . For example, suprofen has a 2-substituted thiophene framework and is known as a nonsteroidal anti-inflammatory drug .
Industrial Chemistry
Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors . This suggests that “1-(Thiophen-2-ylmethyl)azetidine-3-carboxylic acid” could potentially be used in similar applications.
Organic Semiconductors
Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors . This implies that “1-(Thiophen-2-ylmethyl)azetidine-3-carboxylic acid” could be used in the development of new organic semiconductors.
Organic Light-Emitting Diodes (OLEDs)
Thiophene-based compounds are used in the fabrication of organic light-emitting diodes (OLEDs) . Therefore, “1-(Thiophen-2-ylmethyl)azetidine-3-carboxylic acid” could potentially be used in the production of OLEDs.
Organic Synthesis
Carboxylic acids, such as “1-(Thiophen-2-ylmethyl)azetidine-3-carboxylic acid”, are used in organic synthesis for obtaining small molecules and macromolecules . They can be used in various organic reactions, such as substitution, elimination, oxidation, coupling, etc .
Nanotechnology
Carboxylic acids are used in nanotechnology as surface modifiers to promote the dispersion and incorporation of metallic nanoparticles or carbon nanostructures . This suggests that “1-(Thiophen-2-ylmethyl)azetidine-3-carboxylic acid” could potentially be used in similar applications.
Polymers
In the area of polymers, carboxylic acids present applications such as monomers, additives, catalysts, etc . Therefore, “1-(Thiophen-2-ylmethyl)azetidine-3-carboxylic acid” could potentially be used in the production or modification of polymers.
Safety and Hazards
Future Directions
Azetidines have attracted major attention in organic synthesis due to their unique reactivity and stability . Recent advances in the chemistry and reactivity of azetidines have been reported, and the field continues to evolve with new synthesis methods and applications in drug discovery, polymerization, and chiral templates .
properties
IUPAC Name |
1-(thiophen-2-ylmethyl)azetidine-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2S/c11-9(12)7-4-10(5-7)6-8-2-1-3-13-8/h1-3,7H,4-6H2,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDAMDSSJQGOYDZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1CC2=CC=CS2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Thiophen-2-ylmethyl)azetidine-3-carboxylic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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